1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-22(25-19-13-21(24-15-23-19)28-8-11-31-12-9-28)16-3-1-7-29(14-16)20-6-5-17(26-27-20)18-4-2-10-32-18/h2,4-6,10,13,15-16H,1,3,7-9,11-12,14H2,(H,23,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFYIKUCOJERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of pharmacophoric elements, including a furan ring, pyridazine, morpholine, and piperidine moieties. These structural characteristics are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound is proposed to function as an inhibitor of specific kinases involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests potential effectiveness against various cancer types.
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The IC50 values for these cell lines range from 0.3 µM to 24 µM, indicating significant potency against tumor growth .
Comparative Biological Activity
The following table summarizes the biological activity of the compound compared to other known inhibitors:
| Compound Name | Targeted Kinase | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | EGFR/VGFR2 | 0.3 - 24 | MCF-7, HCT116, HePG-2 | |
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | MCF-7 | |
| Erlotinib | EGFR | 0.01 - 5 | Various |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the disruption of the cell cycle and induction of DNA fragmentation .
- Dual Inhibition : The compound has been shown to act as a dual inhibitor of both EGFR and VGFR2 pathways, which are critical in tumor angiogenesis and growth. This dual action may enhance its therapeutic efficacy in treating resistant tumors .
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its role as an inhibitor of specific protein kinases involved in cancer progression. Notably, it has shown promise as a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in tumor growth and survival.
Case Studies
Recent studies have demonstrated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Various cell lines have been used to assess the compound's ability to inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability at micromolar concentrations.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.
Other Therapeutic Applications
Beyond oncology, the compound may have applications in other therapeutic areas:
Neurological Disorders
Research suggests that compounds with similar structural motifs may exhibit neuroprotective properties. The potential for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide to modulate neuroinflammatory responses makes it a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy and selectivity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Furan ring | Enhances binding affinity to target proteins |
| Pyridazine moiety | Contributes to selectivity for specific isoforms |
| Piperidine core | Essential for maintaining biological activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Catalogs and Patents
The evidence highlights compounds with shared motifs:
Key Observations:
- Piperidine-Carboxamide Linkage : The target compound and compounds share this moiety, often associated with improved pharmacokinetic properties and target binding in kinase inhibitors .
- Pyridazine vs. Pyrrolopyrimidine : ’s pyrrolopyrimidine core exhibits potent ALK inhibition, suggesting that the pyridazine in the target compound may offer distinct selectivity or potency profiles .
- Substituent Variability: The morpholinopyrimidine group in the target compound differs from the trifluoromethoxy benzyl () or methylpyrrole () groups, which may influence solubility, metabolic stability, or target engagement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide?
- Methodology : Multi-step synthesis typically involves (1) constructing the piperidine core via cyclization or coupling reactions, (2) introducing the pyridazine and morpholinopyrimidine moieties using cross-coupling or nucleophilic substitution, and (3) final carboxamide formation via coupling agents like DCC or EDC. Solvents such as DMF or THF are used under reflux, with purification via column chromatography or recrystallization .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine core formation | Cyclohexanone, NH₃, HCl | 65 | 95% |
| Pyridazine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | 98% |
Q. How can structural characterization be systematically performed for this compound?
- Methodology : Use a combination of NMR (¹H/¹³C for functional group identification), HRMS (exact mass verification), IR (amide bond confirmation at ~1650 cm⁻¹), and X-ray crystallography (for solid-state conformation). Compare spectral data with analogous piperidine-pyridazine derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- In vitro binding assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility/stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict byproducts?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Use cheminformatics tools (e.g., Schrödinger’s Maestro) to predict side reactions, such as undesired substitutions on the furan or pyridazine rings .
Q. How to resolve contradictions in NMR and mass spectrometry data during characterization?
- Case Study : If HRMS indicates a molecular ion peak at m/z 453.2 but NMR suggests missing protons, consider:
- Tautomerism : Check for keto-enol or amide rotamer equilibria via variable-temperature NMR.
- Impurity analysis : Use LC-MS/MS to detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
Q. What strategies elucidate the pharmacological mechanism of action?
- Methodology :
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify responsive pathways.
- Molecular docking : Model interactions with kinases (e.g., PI3K, EGFR) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
Q. How to design interaction studies with biological targets?
- Protocol :
- SPR/Biacore : Immobilize the target protein (e.g., kinase domain) and measure binding kinetics (KD, kon/koff).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
Q. What methodologies assess stability under varying pH and temperature?
- Approach : Conduct forced degradation studies:
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of morpholine ring | LC-MS |
| Oxidative (H₂O₂) | Furan ring oxidation | NMR/IR . |
Q. How to compare bioactivity with structural analogs?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
